Icmt-IN-1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

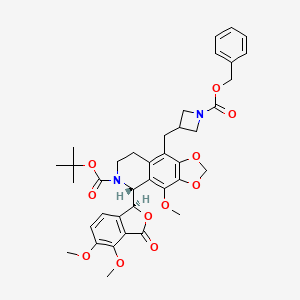

Icmt-IN-1は、化合物75としても知られており、イソプレニルシステインカルボキシルメチルトランスフェラーゼ(ICMT)の強力な阻害剤です。この化合物は、0.0013マイクロモルのIC50値で顕著な活性を示しています。 This compoundは、HCT-116細胞におけるICMTの用量依存的細胞質蓄積を促進し、K-RasおよびN-Rasを発現するさまざまな癌細胞系の増殖を効果的に阻害します .

準備方法

合成経路と反応条件

Icmt-IN-1の合成は、コア構造の調製から始まり、官能基の修飾が続く、複数のステップを伴います。正確な合成経路と反応条件は、機密情報であり、多くの場合、高度な有機合成技術の使用を含みます。 合成に使用される一般的な試薬には、中間体の安定性を確保するために、さまざまな有機溶媒、触媒、および保護基が含まれます .

工業的生産方法

This compoundの工業的生産には、多くの場合、バッチまたは連続フロー反応器を含む、大規模合成技術が必要です。このプロセスは、収率、純度、および費用対効果のために最適化されています。 主な手順には、クロマトグラフィーや結晶化などの技術を使用して、中間体と最終生成物の精製が含まれます .

化学反応解析

反応の種類

This compoundは、次のようないくつかの種類の化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化され、さまざまな酸化された誘導体を形成することができます。

還元: 還元反応は、this compoundに存在する官能基を修飾することができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。 反応条件は、一般的に、目的の変換を確実に行うために、制御された温度、pHレベル、および溶媒環境を含みます .

主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の条件と試薬に依存します。 たとえば、酸化により、ヒドロキシル化されたまたはカルボキシル化された誘導体が得られる場合があり、置換反応は、分子に新しい官能基を導入することができます .

科学研究への応用

This compoundは、次のような、幅広い科学研究への応用があります。

化学反応の分析

Types of Reactions

Icmt-IN-1 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent environments to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

科学的研究の応用

Icmt-IN-1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of isoprenylcysteine carboxyl methyltransferase and its effects on various biochemical pathways.

Biology: Employed in cell biology research to investigate the role of ICMT in cellular processes and its impact on cell proliferation and differentiation.

Medicine: Explored as a potential therapeutic agent for targeting cancers that express K-Ras and N-Ras mutations. .

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery and development

作用機序

Icmt-IN-1は、イソプレニルシステインカルボキシルメチルトランスフェラーゼという酵素を阻害することで効果を発揮します。この酵素は、C末端CaaXモチーフを含むタンパク質の翻訳後修飾を担当しています。this compoundによるICMTの阻害は、細胞質にメチル化されていないタンパク質の蓄積につながり、それらの適切な局在と機能を阻害します。 この機序は、K-RasおよびN-Rasなどの癌遺伝子タンパク質の活性化にICMTを依存する癌細胞で特に効果的です .

類似の化合物との比較

類似の化合物

シスメチニル: 同様の作用機序を持つ、別の強力なICMT阻害剤。 .

化合物D2-1: シスメチニルよりも効果的なICMT阻害活性を示し、IC50値は1マイクロモルです.

他のインドール系阻害剤: さまざまなインドール系小分子ICMT阻害剤が、ハイスループットスクリーニングによって発見されています.

独自性

This compoundは、非常に低いIC50値により、高い効力を示すという点で際立っています。 K-RasおよびN-Ras変異を発現する癌細胞系の増殖を効果的に阻害する能力により、癌研究および創薬における貴重なツールとなっています .

類似化合物との比較

Similar Compounds

Cysmethynil: Another potent ICMT inhibitor with a similar mechanism of action. .

Compound D2-1: Exhibits more effective ICMT inhibitory activity than cysmethynil, with an IC50 value of 1 micromolar.

Other Indole-Based Inhibitors: Various indole-based small-molecular ICMT inhibitors have been discovered through high-throughput screening.

Uniqueness

Icmt-IN-1 stands out due to its exceptionally low IC50 value, indicating high potency. Its ability to effectively inhibit the proliferation of cancer cell lines expressing K-Ras and N-Ras mutations makes it a valuable tool in cancer research and drug development .

特性

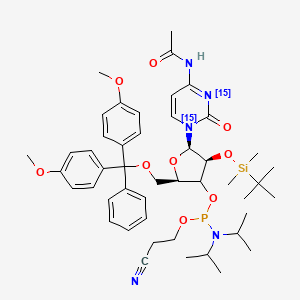

分子式 |

C24H33NO2 |

|---|---|

分子量 |

367.5 g/mol |

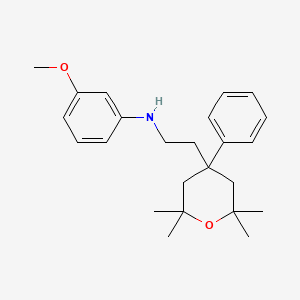

IUPAC名 |

3-methoxy-N-[2-(2,2,6,6-tetramethyl-4-phenyloxan-4-yl)ethyl]aniline |

InChI |

InChI=1S/C24H33NO2/c1-22(2)17-24(18-23(3,4)27-22,19-10-7-6-8-11-19)14-15-25-20-12-9-13-21(16-20)26-5/h6-13,16,25H,14-15,17-18H2,1-5H3 |

InChIキー |

AGLCGCXQQDBYKJ-UHFFFAOYSA-N |

正規SMILES |

CC1(CC(CC(O1)(C)C)(CCNC2=CC(=CC=C2)OC)C3=CC=CC=C3)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

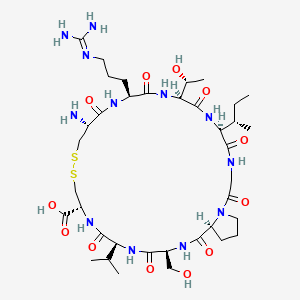

![trisodium;2,4-bis[[2,4-diamino-5-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate](/img/structure/B12385025.png)

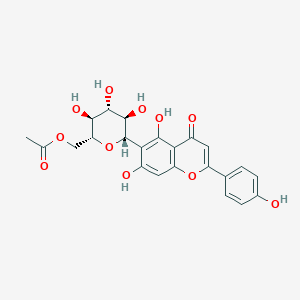

![N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide](/img/structure/B12385042.png)

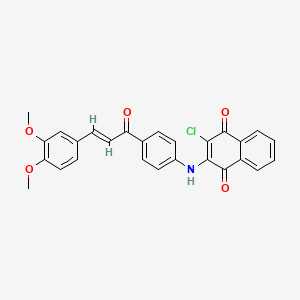

![(2S)-N-[(2S)-3-(4-fluorophenyl)-1-(naphthalen-1-ylmethylamino)-1-oxopropan-2-yl]-N'-[(2-methylpropan-2-yl)oxy]-2-(3-phenylpropanoylamino)butanediamide](/img/structure/B12385057.png)

![2-Butyl-1-(oxolan-3-ylmethyl)imidazo[4,5-c]quinolin-4-amine](/img/structure/B12385089.png)